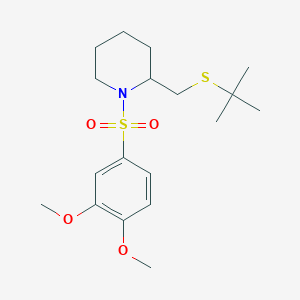

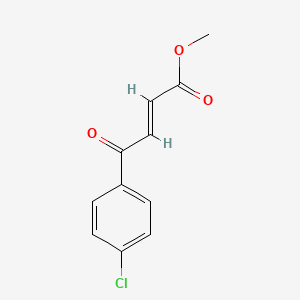

![molecular formula C6H3BrFN3 B2638213 2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1820618-38-9](/img/structure/B2638213.png)

2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines (TP). The TP heterocycle, despite its relatively simple structure, has proven to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design . The ring system of TPs is isoelectronic with that of purines, and this heterocycle has been proposed as a possible surrogate of the purine ring .

Applications De Recherche Scientifique

Herbicidal Activity

Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyridine, such as substituted N-aryl compounds, exhibit exceptional herbicidal activity against a broad spectrum of vegetation at low application rates. This suggests potential applications in agricultural chemistry for controlling unwanted plant growth while minimizing environmental impact (Moran, 2003).

Antimicrobial Activity

A significant application of 2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine derivatives is in the development of new antimicrobial agents. For instance, microwave-assisted synthesis of novel 6-fluoroaryl substituted derivatives demonstrated in vitro antimicrobial efficacy against Mycobacterium tuberculosis and gram-negative bacteria, highlighting their potential in addressing infectious diseases (Verbitskiy et al., 2016).

Synthesis and Structural Analysis

Efficient synthesis methods and structural analysis of [1,2,4]Triazolo[4,3-a]pyridines and their bromo derivatives have been explored, showcasing the versatility of these compounds in chemical synthesis. These studies provide insights into the crystalline structure and properties, which are crucial for the development of novel materials and pharmaceuticals (El-Kurdi et al., 2021).

Novel Synthetic Routes and Chemical Properties

Research into the synthesis of [1,2,4]triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via metal-free oxidative N-N bond formation presents a novel approach to constructing this compound's skeleton. This method features advantages such as short reaction times and high yields, demonstrating the chemical versatility and potential for efficient production of these compounds (Zheng et al., 2014).

Antioxidant Activity

The antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives have also been studied, with some compounds showing significant activity in preclinical models. This research indicates the potential for these compounds in developing new antioxidant therapies, contributing to the understanding of their pharmacological properties (Smolsky et al., 2022).

Safety and Hazards

While specific safety and hazard information for “2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine” is not available in the retrieved literature, a structurally similar compound, 6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl, has been classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) .

Propriétés

IUPAC Name |

2-bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-6-9-5-2-1-4(8)3-11(5)10-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZLVNFWOAMUKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NN2C=C1F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

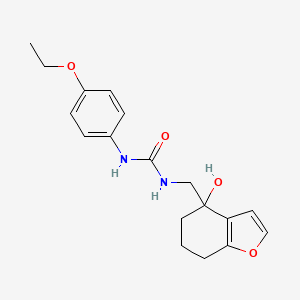

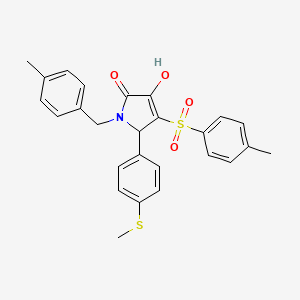

![2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-Dihydro-1h-Isoindole-4,6-Diol](/img/structure/B2638132.png)

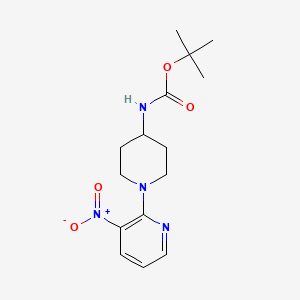

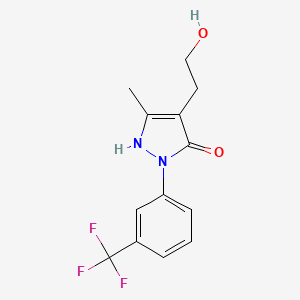

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea](/img/structure/B2638135.png)

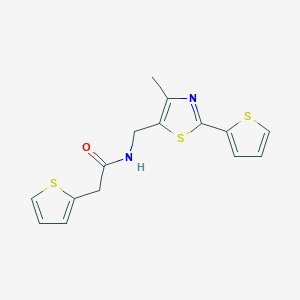

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2638140.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-ethylpiperazin-1-yl)-2-methylphenyl]amino}propanamide](/img/structure/B2638141.png)

![4-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2638143.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2638147.png)

![3-benzyl-6-(3-methylpiperidine-1-carbonyl)-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B2638150.png)